molecular formula C18H16F3N3O3 B5849112 (4-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(4-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B5849112
M. Wt: 379.3 g/mol
InChI Key: VNBQDMDSIVCSEK-UHFFFAOYSA-N
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Description

(4-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of a nitrophenyl group and a trifluoromethylphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common route includes the nitration of phenyl compounds followed by the introduction of the trifluoromethyl group. The piperazine ring is then incorporated through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (4-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring structure, known for their biological activity.

    Indole Derivatives: Compounds containing an indole nucleus, widely studied for their diverse biological applications.

    Pyrrole Derivatives: Compounds with a pyrrole ring, known for their medicinal properties.

Uniqueness

(4-NITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to the combination of its nitrophenyl and trifluoromethylphenyl groups attached to a piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(4-nitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)14-2-1-3-16(12-14)22-8-10-23(11-9-22)17(25)13-4-6-15(7-5-13)24(26)27/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBQDMDSIVCSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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